Comprehensive Technical Guide on 5-Chloro-2-nitro-N-phenylbenzamide (CAS 219487-62-4): Physicochemical Profiling and Synthetic Applications
Comprehensive Technical Guide on 5-Chloro-2-nitro-N-phenylbenzamide (CAS 219487-62-4): Physicochemical Profiling and Synthetic Applications
Executive Summary
5-Chloro-2-nitro-N-phenylbenzamide (CAS 219487-62-4) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis. Characterized by an electron-deficient aromatic ring and a conformationally rigid carboxamide linkage, this compound serves as a critical intermediate in the development of kinase inhibitors, nuclear receptor modulators, and complex heterocyclic scaffolds.
This guide provides an authoritative analysis of its physicochemical properties, structural reactivity, and self-validating synthetic protocols, designed specifically for drug development professionals seeking to leverage this scaffold in target-directed synthesis.
Physicochemical Properties & Structural Analysis
The utility of 5-chloro-2-nitro-N-phenylbenzamide stems from its unique electronic distribution. The molecule features a central benzene ring substituted with three distinct functional groups: a carboxamide (C1), a nitro group (C2), and a chlorine atom (C5).
| Property | Value | Source |
| Chemical Name | 5-Chloro-2-nitro-N-phenylbenzamide | IUPAC |
| CAS Registry Number | 219487-62-4 | Commercial Catalogs |
| PubChem CID | 4135938 | PubChem |
| Molecular Formula | C₁₃H₉ClN₂O₃ | PubChem |
| Molecular Weight | 276.68 g/mol | PubChem |
| Melting Point | 163 – 168 °C | J&K Scientific |
| Topological Polar Surface Area (TPSA) | 74.9 Ų | Computed |
| Hydrogen Bond Donors / Acceptors | 1 / 3 | Computed |
| Rotatable Bonds | 2 | Computed |
Structural Implications for Drug Design
The N-phenylbenzamide moiety provides a rigid vector that is highly effective at occupying hydrophobic pockets while offering a hydrogen-bond donor (N-H) and acceptor (C=O). The TPSA of 74.9 Ų falls well within the Lipinski parameters for oral bioavailability, making its downstream derivatives highly favorable for central nervous system (CNS) or systemic drug targeting.
Chemical Reactivity & Mechanistic Pathways
The true value of this scaffold lies in its predictable and highly orthogonal reactivity. The two primary sites of functionalization are the 5-chloro position and the 2-nitro position .
Causality of SNAr Activation at C5
Nucleophilic Aromatic Substitution (SNAr) typically requires a strong electron-withdrawing group (EWG) positioned ortho or para to a leaving group. In this scaffold, the chlorine atom at C5 is situated exactly para to the strongly electron-withdrawing nitro group at C2.
When a nucleophile attacks the C5 position, the resulting negative charge in the intermediate (the Meisenheimer complex) is delocalized across the ring. The para-nitro group acts as an electron sink, allowing the negative charge to reside on the highly electronegative oxygen atoms of the nitro group. Furthermore, the carboxamide group at C1 provides additional ortho-stabilization to the carbanion intermediate. This dual-stabilization drastically lowers the activation energy for SNAr, allowing the displacement of the normally unreactive aryl chloride with amines, alkoxides, or thiolates under mild conditions.
Nitro Reduction Pathway
Following SNAr derivatization, the 2-nitro group can be selectively reduced (e.g., via Pd/C and H₂, or Fe/HCl) to yield a 2-amino-5-substituted-N-phenylbenzamide (an anthranilamide). This anthranilamide core is a privileged pharmacophore and a direct precursor to quinazolinone heterocycles.
Mechanistic divergence of 5-chloro-2-nitro-N-phenylbenzamide via SNAr and reduction pathways.
Experimental Protocols (Self-Validating Workflows)
To ensure high fidelity in synthesis, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) that empirically confirm the success of intermediate states before progression, thereby eliminating downstream failures.
Protocol A: Synthesis of 5-Chloro-2-nitro-N-phenylbenzamide
Objective: Form the target amide from 5-chloro-2-nitrobenzoic acid and aniline. Mechanistic Rationale: Direct coupling of sterically hindered, electron-deficient benzoic acids is often low-yielding with standard coupling agents (e.g., EDCI/HOBt). Conversion to the highly reactive acyl chloride via the Vilsmeier-Haack intermediate ensures quantitative amidation.
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Acyl Chloride Formation:
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Suspend 5-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous toluene (0.5 M).
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Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of DMF (0.05 eq).
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Heat to 80 °C for 2 hours.
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IPC 1 (Validation Check): Remove a 10 µL aliquot, quench into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via LC-MS. Success criteria: >95% conversion to the methyl ester (m/z 216) with no residual starting acid (m/z 201).
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Concentration: Remove toluene and excess SOCl₂ under reduced pressure. Critical Step: Co-evaporate with fresh toluene twice to remove trace HCl and SOCl₂, preventing the formation of sulfinylamines in the next step.
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Amidation:
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Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 0.2 M).
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Cool to 0 °C. Dropwise, add a solution of aniline (1.1 eq) and triethylamine (2.0 eq) in DCM.
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Stir for 1 hour, allowing the reaction to warm to room temperature.
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IPC 2 (Validation Check): Quench a 10 µL aliquot into 1:1 Acetonitrile/Water. Analyze via LC-MS. Success criteria: Complete consumption of aniline and appearance of the product mass (m/z 277[M+H]⁺).
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Workup: Wash the organic layer sequentially with 1N HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove hydrolyzed acid), and brine. Dry over Na₂SO₄ and concentrate to yield the pure product.
Self-validating synthetic workflow for the target compound featuring critical in-process controls.
Protocol B: SNAr Derivatization (e.g., Morpholine Substitution)
Objective: Exploit the para-nitro activated C5 position to introduce a secondary amine.
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Reaction Setup: Dissolve 5-chloro-2-nitro-N-phenylbenzamide (1.0 eq) in DMF (0.5 M). Add morpholine (1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Rationale: K₂CO₃ acts as an acid scavenger, preventing the morpholine from being protonated by the generated HCl, thus maintaining its nucleophilicity.
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Heating: Stir the suspension at 80 °C for 4–6 hours.
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IPC (Validation Check): Analyze a diluted aliquot via LC-MS. Success criteria: Shift of the parent mass from m/z 277 to m/z 328 [M+H]⁺, indicating complete chloride displacement.
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Precipitation Workup: Cool the mixture to room temperature and pour slowly into vigorously stirred ice water (10 volumes relative to DMF). The highly polar DMF dissolves in water, causing the neutral organic product to crash out as a solid precipitate. Filter, wash with cold water, and dry under high vacuum.
Applications in Drug Discovery
The 5-chloro-2-nitro-N-phenylbenzamide scaffold is frequently employed in the synthesis of advanced allosteric modulators. A prominent example is its use in targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor driving Th17 cell differentiation and a major target for autoimmune diseases.
In recent breakthrough studies, derivatives of this scaffold have been utilized to synthesize covalent and non-covalent inverse agonists. By reducing the nitro group to an amine and subsequently building out the 5-position via the SNAr pathways detailed above, researchers have successfully mapped and unambiguously targeted the allosteric binding pockets of RORγt, proving the immense value of this specific chemical starting point in modern structure-based drug design .
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 4135938, 5-Chloro-2-nitro-N-phenylbenzamide." PubChem. Available at:[Link]
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Kallen, J., et al. "Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site." ACS Medicinal Chemistry Letters, 2021. DOI: 10.1021/acsmedchemlett.1c00029. Available at:[Link]
